2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various laboratory experiments .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Oxadiazole derivatives serve as valuable scaffolds in drug discovery. Their ability to engage in hydrogen bonding, metabolic stability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties makes them attractive for developing lead compounds. Researchers explore the potential of this compound for designing novel drugs targeting various diseases .
Antifungal Activity
The compound’s structure and functional versatility contribute to its antifungal properties. Investigating its interactions with fungal biomolecules can lead to the development of effective antifungal agents. Researchers have synthesized and characterized novel oxadiazole derivatives, including this compound, to assess their antifungal activity .
Crystal Structure and Intermolecular Interactions
The crystal structure of this compound has been characterized using single crystal X-ray diffraction (XRD). Key findings include C–H…N intermolecular interactions and π–π stacking interactions between the oxadiazole and phenyl rings. Hirshfeld surface analysis quantifies these interactions, providing insights into the compound’s stability. Computational methods, such as density functional theory, further enhance our understanding of its molecular geometry and chemical significant sites .
Mechanochemical Synthesis of Amides
Interestingly, this compound has been employed in mechanochemical synthesis. Under room temperature solvent-drop grinding, it facilitates the efficient conversion of carboxylic acids to amides. The in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 enables rapid and facile amide synthesis .
Other Potential Applications
While the above fields highlight specific applications, researchers continue to explore additional uses for this compound. Its unique structure and properties may find relevance in fields such as materials science, catalysis, and bioorganic chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-3-7-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-5-12(18)8-13/h4-6,8-9H,3,7,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNRSORAUDTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide |
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